molecular formula C14H16N2O2S B11365621 2-ethoxy-N-[(2-methyl-1,3-thiazol-4-yl)methyl]benzamide

2-ethoxy-N-[(2-methyl-1,3-thiazol-4-yl)methyl]benzamide

Cat. No.: B11365621
M. Wt: 276.36 g/mol
InChI Key: WIONUOKPONBYSV-UHFFFAOYSA-N
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Description

2-ethoxy-N-[(2-methyl-1,3-thiazol-4-yl)methyl]benzamide is a synthetic organic compound that belongs to the class of benzamides. It features a benzamide core substituted with an ethoxy group and a thiazole ring. The thiazole ring is a five-membered heterocyclic compound containing both sulfur and nitrogen atoms, which contributes to the compound’s unique chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethoxy-N-[(2-methyl-1,3-thiazol-4-yl)methyl]benzamide typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by the reaction of α-haloketones with thiourea under basic conditions.

    Attachment of the Thiazole Ring to the Benzamide Core: The thiazole derivative is then reacted with an appropriate benzoyl chloride in the presence of a base to form the benzamide linkage.

    Introduction of the Ethoxy Group: The final step involves the ethoxylation of the benzamide derivative using ethyl iodide in the presence of a strong base such as sodium hydride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

2-ethoxy-N-[(2-methyl-1,3-thiazol-4-yl)methyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The ethoxy group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution.

Major Products Formed

    Oxidation: Oxidized derivatives of the benzamide and thiazole rings.

    Reduction: Reduced forms of the benzamide and thiazole rings.

    Substitution: Various substituted benzamide derivatives depending on the nucleophile used.

Scientific Research Applications

2-ethoxy-N-[(2-methyl-1,3-thiazol-4-yl)methyl]benzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and antiviral properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-ethoxy-N-[(2-methyl-1,3-thiazol-4-yl)methyl]benzamide involves its interaction with specific molecular targets. The thiazole ring can interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The benzamide core may also contribute to the compound’s binding affinity and specificity. The exact pathways and molecular targets can vary depending on the specific biological activity being investigated.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of This compound lies in its specific substitution pattern, which may confer distinct biological activities and chemical properties compared to other similar compounds. The presence of both the ethoxy group and the thiazole ring in the benzamide core can result in unique interactions with biological targets, making it a valuable compound for further research and development.

Properties

Molecular Formula

C14H16N2O2S

Molecular Weight

276.36 g/mol

IUPAC Name

2-ethoxy-N-[(2-methyl-1,3-thiazol-4-yl)methyl]benzamide

InChI

InChI=1S/C14H16N2O2S/c1-3-18-13-7-5-4-6-12(13)14(17)15-8-11-9-19-10(2)16-11/h4-7,9H,3,8H2,1-2H3,(H,15,17)

InChI Key

WIONUOKPONBYSV-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC=C1C(=O)NCC2=CSC(=N2)C

Origin of Product

United States

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